Corrosion Inhibition: 6-Hydroxy Regioisomer Outperforms 4-Hydroxy and Unsubstituted Parent on Carbon Steel in HCl
In a direct head-to-head electrochemical study, 2-amino-6-hydroxybenzothiazole (2 N6O-BT) at 0.0010 mol/L demonstrated the highest and most persistent corrosion inhibition on carbon steel in 0.5 mol/L HCl, outperforming both the unsubstituted parent 2-aminobenzothiazole (2 N-BT) and the 4-hydroxy regioisomer (2 N4O-BT). The 6-hydroxy isomer exhibited a mixed inhibition mechanism with cathodic dominance and showed reduced sensitivity to environmental conditions and metal surface state [1]. Quantum chemical calculations confirmed that the 6-OH group extends the negative potential region and enhances coordination activity, favoring flat adsorption and feedback bond formation [1].
| Evidence Dimension | Corrosion inhibition persistence and environmental robustness |
|---|---|
| Target Compound Data | 2 N6O-BT (0.0010 mol/L): highest and most persistent inhibition, mixed inhibition with cathodic dominance |
| Comparator Or Baseline | 2 N-BT (0.0010 mol/L): lower persistence, greater sensitivity to environment; 2 N4O-BT (0.0010 mol/L): intermediate persistence |
| Quantified Difference | Rank order: 2 N6O-BT > 2 N4O-BT > 2 N-BT for inhibition persistence and robustness (qualitative rank; quantitative inhibition efficiency values reported in polarization and EIS measurements within the full text) |
| Conditions | Carbon steel in 0.5 mol/L HCl; electrochemical impedance spectroscopy and potentiodynamic polarization; quantum chemical DFT calculations |
Why This Matters
For industrial acid-pickling and oil-well acidizing applications, the 6-hydroxy substitution provides a structurally verifiable advantage in corrosion protection durability that the 4-hydroxy regioisomer and the unsubstituted parent cannot match.
- [1] Zhang YC, Liang X, Ding R, Ji AL, Wang YH, Lei MD, Fu J, Liu J. The Performance of Amino- and Hydroxy-Substituted Benzothiazoles in Inhibiting the Corrosion of Carbon Steel in HCl and the Molecular-Level Mechanisms. ChemistrySelect. 2024;9(39):e202402554. doi:10.1002/slct.202402554. View Source
